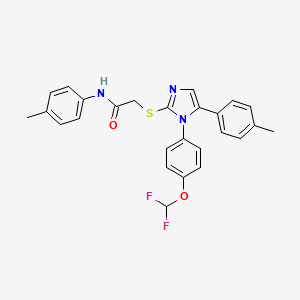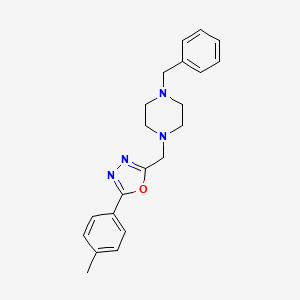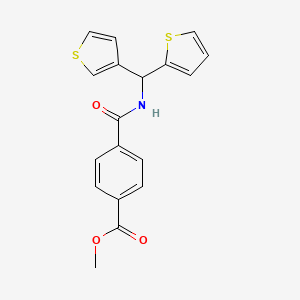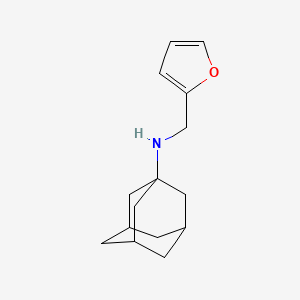![molecular formula C16H28N4O B2796056 N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide CAS No. 1389975-23-8](/img/structure/B2796056.png)
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a cyanide group and a piperidinyl ring with dimethylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Piperidinyl Formation: The piperidinyl ring is constructed through cyclization reactions.
Acetylation: Finally, the compound is acetylated to form the acetamide group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different structural isomers.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms of the compound, potentially leading to different isomers.
Substitution Products: New derivatives with altered functional groups.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules
Biology: In biological research, N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide is used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool for understanding biological processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it suitable for designing drugs that target specific receptors or enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with improved performance and sustainability.
作用机制
The mechanism by which N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide exerts its effects involves binding to specific molecular targets. The compound interacts with receptors or enzymes, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(1-cyanocyclohexyl)acetamide: A closely related compound with a similar structure but lacking the piperidinyl ring.
N-(1-cyanocyclohexyl)benzohydrazide: Another related compound with a benzoyl group instead of the acetamide group.
Uniqueness: N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide stands out due to its combination of functional groups and structural complexity. This uniqueness allows for a broader range of applications and interactions compared to its similar counterparts.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-19(2)14-7-6-10-20(11-14)12-15(21)18-16(13-17)8-4-3-5-9-16/h14H,3-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLTSJVXLSZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol](/img/structure/B2795977.png)
![N-[(oxolan-2-yl)methyl]-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2795981.png)
![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2795984.png)
![2-[(tert-butylsulfanyl)methyl]-1-(oxolane-3-carbonyl)piperidine](/img/structure/B2795985.png)
![N-(4-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2795987.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2795988.png)
![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2795989.png)

![ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2795991.png)




